2-Acetoxy-3-methoxybenzoyl chloride
Description
2-Acetoxy-3-methoxybenzoyl chloride is a benzoyl chloride derivative featuring an acetoxy group (-OAc) at the 2-position and a methoxy group (-OMe) at the 3-position of the aromatic ring. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in acylations or as a precursor for synthesizing esters, amides, and heterocyclic frameworks. Its structure combines electron-donating substituents (methoxy and acetoxy) with the electrophilic acyl chloride group, making it highly reactive toward nucleophiles.
Properties
Molecular Formula |
C10H9ClO4 |
|---|---|
Molecular Weight |
228.63 g/mol |
IUPAC Name |
(2-carbonochloridoyl-6-methoxyphenyl) acetate |
InChI |
InChI=1S/C10H9ClO4/c1-6(12)15-9-7(10(11)13)4-3-5-8(9)14-2/h3-5H,1-2H3 |
InChI Key |
CWSBDVGMKLPIDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=CC=C1OC)C(=O)Cl |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
1.1. Precursor for Drug Synthesis
2-Acetoxy-3-methoxybenzoyl chloride is utilized as a key intermediate in the synthesis of pharmaceutical compounds. Notably, it plays a role in the development of HIV protease inhibitors, which are crucial in the treatment of AIDS. The compound facilitates the formation of amide bonds with other active pharmaceutical ingredients, enhancing their efficacy against viral replication .
1.2. Antimicrobial Agents
Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, compounds synthesized using this reagent have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. Such findings suggest its potential in developing new antibiotics .
Synthetic Applications
2.1. Ester Synthesis
The compound is employed in the preparation of esters from alcohols, which are widely used in the fragrance and flavor industries. This application highlights its versatility as a reagent in organic synthesis.
2.2. Acylation Reactions
this compound is also used in acylation reactions, where it acts as an acylating agent for various nucleophiles, including phenols and amines. This property is particularly valuable for modifying biological molecules or synthesizing complex organic structures .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The reactivity of 2-acetoxy-3-methoxybenzoyl chloride can be contextualized by comparing it to other benzoyl chlorides and substituted aromatic acyl chlorides. Key analogues include:
| Compound | Substituents | Reactivity Profile | Applications |
|---|---|---|---|
| This compound | 2-OAc, 3-OMe | High electrophilicity; ester/amide formation | Intermediate for pharmaceuticals, agrochemicals |
| Benzoyl chloride | No substituents | Moderate electrophilicity | Universal acylating agent |
| 4-Methoxybenzoyl chloride | 4-OMe | Reduced reactivity due to para-substituent | Synthesis of UV stabilizers, polymers |
| 2-Chlorobenzoyl chloride | 2-Cl | Enhanced electrophilicity; steric hindrance | Pesticide synthesis |
However, the acyl chloride group dominates its reactivity, favoring nucleophilic acyl substitutions over aromatic electrophilic reactions.
Stability and Handling
Unlike anthocyanin derivatives (e.g., callistephin chloride in ), which are glycosylated flavonoids stable in acidic conditions , this compound is moisture-sensitive and prone to hydrolysis. This contrasts with more stable acyl chlorides like 4-nitrobenzoyl chloride, which benefits from electron-withdrawing groups enhancing stability.
Research Findings and Data Gaps
No direct studies on this compound were identified in the provided evidence. However, extrapolating from analogous compounds:
- Reactivity : Likely undergoes faster hydrolysis than 4-methoxybenzoyl chloride due to electron-donating substituents.
- Synthetic Applications: Potential utility in synthesizing ortho-substituted aromatic esters or amides, similar to methodologies in .
Preparation Methods
Stepwise Functionalization of Benzoic Acid Derivatives
A common approach involves sequential functionalization of a benzoic acid precursor. The synthesis typically follows three stages: (1) introduction of the methoxy group, (2) acetylation of the hydroxyl group, and (3) conversion of the carboxylic acid to an acyl chloride.
Methoxy Group Introduction
Methylation of 3-hydroxybenzoic acid using methyl sulfate or dimethyl sulfate under alkaline conditions yields 3-methoxybenzoic acid. For example, the reaction of 3-hydroxybenzaldehyde with methyl sulfate in the presence of potassium hydroxide produces 3-methoxybenzaldehyde, which is subsequently oxidized to 3-methoxybenzoic acid.
Acetylation of Hydroxyl Group
The acetoxy group is introduced via acetylation using acetic anhydride. In a patented process, 3-hydroxy-2-methylbenzoic acid is acylated with acetic anhydride at 0°C to form 3-acetoxy-2-methylbenzoic acid. Adjusting the pH to 3–4 with hydrochloric acid precipitates the product, which is filtered and dried.
Acyl Chloride Formation
Thionyl chloride (SOCl₂) is widely used to convert carboxylic acids to acyl chlorides. For instance, 3,4-dimethoxybenzoic acid reacts with excess thionyl chloride under reflux to form 3,4-dimethoxybenzoyl chloride in 96% yield. Similarly, 3-acetoxy-2-methylbenzoic acid treated with thionyl chloride at 70–90°C produces the corresponding acyl chloride.
Direct Chlorination of Pre-Functionalized Intermediates
An alternative route involves chlorinating a pre-acetylated methoxybenzoic acid. This method avoids isolating intermediates, improving efficiency:
-
3-Methoxy-4-hydroxybenzoic acid is acetylated with acetic anhydride to form 3-methoxy-4-acetoxybenzoic acid.
-
The carboxylic acid is then treated with thionyl chloride, yielding 2-acetoxy-3-methoxybenzoyl chloride.
This approach mirrors the synthesis of 3-acetoxy-2-methylbenzoyl chloride, where the acyl chloride is obtained via fractional distillation under reduced pressure.
Critical Reaction Parameters
Temperature and Solvent Effects
Catalysts and Stoichiometry
-
Methylation : Alkaline conditions (e.g., KOH) facilitate nucleophilic substitution.
-
Acetylation : Acidic pH (3–4) ensures protonation of the hydroxyl group, enhancing reactivity with acetic anhydride.
-
Chlorination : Excess thionyl chloride (2–5 equivalents) drives the reaction to completion.
Purification and Yield Optimization
Isolation Techniques
-
Precipitation : Adjusting the pH to 3–4 with HCl precipitates 3-acetoxy-2-methylbenzoic acid, which is filtered and washed.
-
Distillation : Fractional distillation under reduced pressure (0.8–0.9 mmHg) purifies the acyl chloride, achieving 98.5–99.5% purity.
-
Recrystallization : Ethyl acetate or toluene recrystallizes intermediates, increasing purity to >99%.
Yield Comparisons
| Step | Yield (%) | Purity (%) | Conditions |
|---|---|---|---|
| Methylation | 85–90 | 95 | KOH, methyl sulfate, 20–30°C |
| Acetylation | 60–73 | 95–99.7 | Acetic anhydride, 0°C |
| Chlorination | 77–96 | 98.5–99.5 | SOCl₂, 70–90°C, reflux |
Challenges and Mitigation Strategies
Regioselectivity
The methoxy group’s ortho-directing nature complicates acetoxy group placement. Using protective groups (e.g., borate esters) during methylation can improve regioselectivity.
Side Reactions
-
Ester Hydrolysis : Acidic conditions during chlorination may hydrolyze the acetoxy group. Neutralizing excess HCl with NaHCO₃ mitigates this.
-
Over-Chlorination : Controlled stoichiometry (1:2 acid-to-SOCl₂ ratio) prevents di- or tri-chlorinated byproducts.
Industrial-Scale Adaptations
Patent US6051732A highlights batchwise production with reactor optimization:
-
Alkali Metal Salts : Using disodium salts reduces waste and improves solubility.
-
Recycling : Distilled solvents and unreacted SOCl₂ are reused, lowering costs.
Comparison with Analogous Compounds
| Compound | Key Differences | Synthesis Adjustments |
|---|---|---|
| 3-Methoxybenzoyl Chloride | Lacks acetoxy group | Omits acetylation step |
| 4-Acetoxy-3-methoxybenzoic Acid | Carboxylic acid, not acyl chloride | Requires additional chlorination |
| 3,4-Dimethoxybenzoyl Chloride | Two methoxy groups | Alters directing effects during substitution |
Q & A
Basic Questions
Q. What are the critical safety precautions when handling 2-Acetoxy-3-methoxybenzoyl chloride in laboratory settings?
- Methodological Answer : Proper personal protective equipment (PPE) is essential. Use nitrile gloves inspected for integrity before use, and employ a flame-retardant antistatic lab coat to minimize skin exposure . Respiratory protection, such as an N95 mask or fume hood, is required to prevent inhalation of vapors, as the compound may release irritants like hydrogen chloride upon decomposition . In case of spills, isolate the area, use inert absorbents (e.g., vermiculite), and avoid water to prevent exothermic reactions .
Q. How should this compound be stored to maintain its stability and prevent decomposition?
- Methodological Answer : Store in a tightly sealed, moisture-resistant container under inert gas (e.g., nitrogen) at 2–8°C to minimize hydrolysis and thermal degradation . Avoid proximity to heat sources or oxidizing agents, as the compound is sensitive to elevated temperatures and may decompose into hazardous byproducts like phosgene (COCl₂) or hydrogen chloride (HCl) . Regularly monitor storage conditions using humidity indicators and temperature loggers.
Advanced Research Questions
Q. What spectroscopic techniques are most effective for characterizing this compound, and how can data interpretation challenges be addressed?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR in deuterated chloroform (CDCl₃) to resolve signals for the acetyl, methoxy, and benzoyl groups. Overlapping peaks in the aromatic region can be deconvoluted using 2D-COSY or HSQC experiments .
- Infrared (IR) Spectroscopy : Identify characteristic carbonyl (C=O) stretches near 1770 cm⁻¹ and acyl chloride (C-Cl) bands at 850–750 cm⁻¹. Compare with reference data for structurally similar compounds (e.g., 3,5-dimethoxybenzoyl chloride) to validate assignments .
- Mass Spectrometry (MS) : High-resolution ESI-MS can confirm molecular ion peaks and detect decomposition products. For trace impurities, couple with HPLC for separation prior to analysis .
Q. How can crystallographic data resolve ambiguities in the molecular structure of derivatives synthesized from this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving stereochemical uncertainties. Use SHELXL for refinement, leveraging its robust handling of twinned data and high-resolution electron density maps . For labile compounds, crystallize under anhydrous conditions using slow diffusion of hexane into a dichloromethane solution. Address disordered solvent molecules by applying SQUEEZE algorithms during refinement .
Q. What methodological approaches are recommended for analyzing the thermal decomposition products of this compound under varying experimental conditions?
- Methodological Answer :
- Thermogravimetric Analysis–Mass Spectrometry (TGA-MS) : Monitor mass loss events between 100–300°C and correlate with MS signals for HCl (m/z 36), phosgene (m/z 98), and CO₂ (m/z 44) .
- Gas Chromatography–Mass Spectrometry (GC-MS) : Trap volatile decomposition products in a cryogenic loop and separate using a polar column (e.g., DB-WAX). Calibrate with authentic standards to quantify hazardous gases like phosgene .
- Controlled Heating Studies : Conduct isothermal experiments in a sealed reactor with FTIR monitoring to track real-time gas evolution. Compare kinetic data across temperatures to model decomposition pathways .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting reports on the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodological Answer :
- Systematic Solvent Screening : Test reactivity in aprotic solvents (e.g., THF, DCM) versus polar aprotic solvents (e.g., DMF) to assess solvent effects on reaction rates. Use in situ IR to monitor carbonyl disappearance and identify intermediates .
- Competitive Experimentation : Compare reactivity with structurally analogous acyl chlorides (e.g., 3-methoxy-2-methylbenzoyl chloride) under identical conditions to isolate electronic versus steric influences .
- Computational Validation : Perform DFT calculations (e.g., Gaussian) to model transition states and predict activation barriers. Cross-validate with experimental kinetic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
